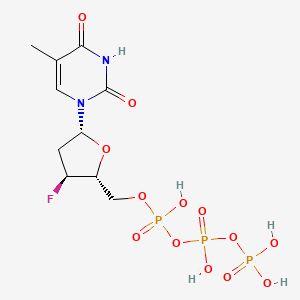

3'-Fluorothymidine-5'-triphosphate

描述

Contextualization within Nucleoside Analog Research

The field of nucleoside analog research is dedicated to the synthesis and investigation of molecules that mimic natural nucleosides. These analogs are designed with structural modifications to interact with cellular machinery, particularly enzymes involved in nucleic acid synthesis. nih.gov The primary goal is often to disrupt pathological processes like viral replication or uncontrolled cell division in cancer by inhibiting DNA polymerases. nih.gov

FLTTP emerges from this context as a thymidine (B127349) analog where the 3'-hydroxyl group of the deoxyribose sugar is replaced by a fluorine atom. ontosight.ai This seemingly minor alteration has profound consequences for its biological activity. The development of such analogs is a cornerstone of medicinal chemistry and molecular biology, providing powerful tools to probe and manipulate enzymatic processes.

Overview of its Role as a DNA Synthesis Modulator

FLTTP functions as a potent modulator of DNA synthesis. ontosight.ai DNA polymerases, the enzymes responsible for elongating DNA strands, catalyze the formation of phosphodiester bonds between the 3'-hydroxyl group of the growing DNA chain and the 5'-triphosphate of an incoming deoxynucleoside triphosphate (dNTP). wikipedia.org

The substitution of the 3'-hydroxyl group with a fluorine atom in FLTTP is the key to its modulatory role. ontosight.ai When FLTTP is incorporated into a growing DNA strand, the absence of the 3'-hydroxyl group prevents the subsequent formation of a phosphodiester bond with the next incoming nucleotide. ontosight.ai This effectively halts the elongation of the DNA chain, a process known as chain termination. ontosight.ai This mechanism makes FLTTP a valuable tool for studying the intricacies of DNA replication and the enzymes that drive it.

Fundamental Biochemical Significance

The biochemical significance of FLTTP lies in its ability to act as a selective inhibitor of DNA synthesis. Its precursor, 3'-fluorothymidine (FLT), can be taken up by cells and phosphorylated by cellular kinases, such as thymidine kinase 1 (TK1), to its active triphosphate form, FLTTP. nih.govnih.gov TK1 activity is closely linked to the S-phase of the cell cycle, where DNA replication occurs. nih.gov

Once formed, FLTTP competes with the natural substrate, thymidine triphosphate (TTP), for incorporation into DNA by DNA polymerases. nih.gov The incorporation of FLTTP leads to the termination of DNA synthesis. ontosight.ai This property has been exploited in various research settings to study processes that depend on active DNA replication. For instance, in cancer research, it is used to investigate cell proliferation. ontosight.ainih.gov In virology, it aids in studying the replication mechanisms of viruses that rely on DNA synthesis. ontosight.ai

Compound Information

| Compound Name | Abbreviation |

| 3'-Fluorothymidine-5'-triphosphate | FLTTP |

| Thymidine triphosphate | TTP |

| 3'-Fluorothymidine | FLT |

| Deoxynucleoside triphosphate | dNTP |

Chemical Properties of 3'-Fluorothymidine

| Property | Value |

| Molecular Formula | C₁₀H₁₃FN₂O₄ |

| Molecular Weight | 244.22 g/mol |

| Melting Point | 176-178 °C |

| InChI Key | UXCAQJAQSWSNPQ-XLPZGREQSA-N |

Structure

2D Structure

3D Structure

属性

CAS 编号 |

40026-13-9 |

|---|---|

分子式 |

C10H16FN2O13P3 |

分子量 |

484.16 g/mol |

IUPAC 名称 |

[[(2R,3S,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H16FN2O13P3/c1-5-3-13(10(15)12-9(5)14)8-2-6(11)7(24-8)4-23-28(19,20)26-29(21,22)25-27(16,17)18/h3,6-8H,2,4H2,1H3,(H,19,20)(H,21,22)(H,12,14,15)(H2,16,17,18)/t6-,7+,8+/m0/s1 |

InChI 键 |

UNKRRBWXJZNMAN-XLPZGREQSA-N |

SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)F |

手性 SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)F |

规范 SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)F |

其他CAS编号 |

40026-13-9 |

同义词 |

3'-fluoro-3'-deoxythymidine triphosphate 3'-fluorothymidine-5'-triphosphate |

产品来源 |

United States |

Molecular and Enzymatic Mechanisms of 3 Fluorothymidine 5 Triphosphate Action

Interactions with DNA Polymerases

3'-Fluorothymidine-5'-triphosphate (FLTTP), the active triphosphate form of the nucleoside analog 3'-fluorothymidine (FLT), exerts its effects primarily through its interaction with DNA polymerases. As an analog of the natural substrate deoxythymidine triphosphate (dTTP), FLTTP can bind to the active site of these enzymes, leading to the inhibition of DNA synthesis. The specificity and efficiency of this inhibition vary among different types of DNA polymerases, including those from viral and cellular origins.

Inhibition Kinetics and Binding Affinity (e.g., Ki, Km values)

The inhibitory potency of FLTTP is quantified by its inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a higher binding affinity and more potent inhibition. The Michaelis constant (Km) for the natural substrate, dTTP, is often used as a reference to gauge the relative affinity of the polymerase for the inhibitor versus its natural counterpart.

Kinetic analyses have demonstrated that FLTTP is a potent inhibitor of certain viral DNA polymerases. For instance, in the case of Hepatitis B Virus (HBV) DNA polymerase, FLTTP exhibits a Ki value of 0.04 µM. This is significantly lower than the Km value of approximately 0.18 µM for the natural substrate dTTP, indicating a strong binding affinity of the viral polymerase for FLTTP nih.gov.

FLTTP also demonstrates potent inhibition of Human Immunodeficiency Virus type 1 (HIV-1) reverse transcriptase (RT). Studies have reported a Ki(app) value of 0.091 µM for FLTTP against HIV-1 RT. In comparison, its thiated analogues, 3'-deoxy-3'-fluoro-4-thiothymidine 5'-triphosphate (4-SFLTTP) and 3'-deoxy-3'-fluoro-2-thiothymidine 5'-triphosphate (2-SFLTTP), also show potent competitive inhibition with Ki(app) values of 0.091 µM and 0.022 µM, respectively.

The inhibitory effects of FLTTP extend to certain cellular DNA polymerases, although with varying degrees of potency. For human DNA polymerase β, FLTTP acts as a competitive inhibitor. In contrast, DNA polymerase α is significantly less sensitive to inhibition by FLTTP snmjournals.org. FLTTP and its thiated analogs are also competitive inhibitors of human mitochondrial DNA polymerase γ.

| Enzyme | Inhibitor | Ki Value (µM) | Substrate | Km Value (µM) |

|---|---|---|---|---|

| Hepatitis B Virus DNA Polymerase | FLTTP | 0.04 | dTTP | ~0.18 |

| HIV-1 Reverse Transcriptase | FLTTP | 0.091 (app) | - | - |

| HIV-1 Reverse Transcriptase | 4-SFLTTP | 0.091 (app) | - | - |

| HIV-1 Reverse Transcriptase | 2-SFLTTP | 0.022 (app) | - | - |

| Human DNA Polymerase β | 4-SFLTTP | 16.84 (app) | - | - |

| Human DNA Polymerase β | 2-SFLTTP | 4.04 (app) | - | - |

Competitive and Non-Competitive Inhibition Modes

Kinetic studies have revealed that FLTTP primarily acts as a competitive inhibitor of DNA polymerases with respect to the natural substrate, dTTP. This mode of inhibition signifies that FLTTP directly competes with dTTP for binding to the active site of the enzyme. The structural similarity between FLTTP and dTTP allows FLTTP to occupy the same binding pocket on the DNA polymerase.

The competitive inhibition by FLTTP has been demonstrated for Hepatitis B Virus (HBV) DNA polymerase nih.gov. Similarly, FLTTP and its thiated analogs exhibit competitive inhibition against HIV-1 reverse transcriptase and human DNA polymerases β and γ.

Effects on Viral DNA Polymerases (e.g., T4 phage DNA polymerase, HIV-1 Reverse Transcriptase, Hepatitis B Virus DNA Polymerase)

FLTTP has shown significant inhibitory activity against the DNA polymerases of several viruses, which is a key aspect of its potential antiviral applications.

Hepatitis B Virus (HBV) DNA Polymerase : FLTTP is a potent inhibitor of HBV DNA polymerase, with an ID50 value of 0.15 µM nih.gov. As previously mentioned, it acts as a competitive inhibitor with a Ki of 0.04 µM nih.gov.

HIV-1 Reverse Transcriptase (RT) : 3'-Fluorothymidine (FLT) was identified as a potent inhibitor of HIV replication, and its triphosphate form, FLTTP, is a potent inhibitor of HIV-1 RT. The inhibition is competitive with respect to dTTP.

While the effects of FLTTP on HBV and HIV-1 polymerases are well-documented, specific inhibitory data for T4 phage DNA polymerase is not as readily available in the literature. However, T4 DNA polymerase is known to be sensitive to other nucleotide analogs, suggesting it could also be a target for FLTTP.

Effects on Cellular DNA Polymerases (e.g., α, β, γ, δ, ε)

The interaction of FLTTP with cellular DNA polymerases is a critical determinant of its potential for cellular toxicity. The selectivity of FLTTP for viral versus cellular polymerases is a key factor in its therapeutic index.

DNA Polymerase α : This enzyme is relatively insensitive to inhibition by FLTTP. Studies have shown that DNA polymerase α is not significantly inhibited by FLTTP and does not incorporate it into DNA snmjournals.org.

DNA Polymerase β : In contrast to polymerase α, DNA polymerase β is much more sensitive to inhibition by FLTTP snmjournals.org. It has been shown that DNA polymerase β can incorporate FLTTP into the DNA strand snmjournals.org.

DNA Polymerase γ : This mitochondrial DNA polymerase is also inhibited by FLTTP. Inhibition of polymerase γ is a known mechanism of toxicity for some nucleoside analogs, as it can lead to mitochondrial dysfunction.

Specific kinetic data on the inhibition of DNA polymerases δ and ε by FLTTP are not extensively detailed in the available research.

Mechanism of DNA Chain Termination due to Lack of 3'-Hydroxyl Group

The primary mechanism by which FLTTP halts DNA synthesis is through DNA chain termination. DNA polymerases catalyze the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA strand and the 5'-phosphate of the incoming deoxynucleoside triphosphate.

FLTTP lacks the crucial 3'-hydroxyl group on its deoxyribose sugar ring; instead, it has a fluorine atom at this position. When a DNA polymerase incorporates 3'-fluorothymidine monophosphate (from FLTTP) into the growing DNA chain, the absence of the 3'-hydroxyl group prevents the subsequent addition of the next nucleotide. The polymerase is unable to form the necessary phosphodiester bond, leading to the immediate termination of DNA strand elongation. This inability to be further metabolized or incorporated into the DNA molecule leads to the sequestration of the phosphorylated form of FLT within the cell nih.gov. While FLT monophosphate is not incorporated into DNA, it becomes metabolically trapped inside the cells nih.gov.

Role of Thymidine (B127349) Kinases in FLTTP Metabolism

The conversion of the prodrug 3'-fluorothymidine (FLT) into its active triphosphate form, FLTTP, is a critical step for its pharmacological activity. This metabolic activation is initiated by the enzyme thymidine kinase. Specifically, the cytosolic thymidine kinase 1 (TK1) is the principal enzyme responsible for the initial phosphorylation of FLT snmjournals.orgrsc.org.

Once FLTMP is formed, it is further phosphorylated to 3'-fluorothymidine-5'-diphosphate (FLTDP) by thymidylate kinase. Subsequently, FLTDP is converted to the active triphosphate form, FLTTP, by the action of nucleoside diphosphate (B83284) kinases rsc.org. The accumulation of phosphorylated FLT metabolites within the cell is proportional to the activity of TK1.

Phosphorylation by Thymidine Kinase 1 (TK1)

The initial and rate-limiting step in the intracellular metabolism of FLT is its phosphorylation to 3'-Fluorothymidine-5'-monophosphate (FLTMP). This reaction is catalyzed by the cytosolic enzyme Thymidine Kinase 1 (TK1). snmjournals.orgnih.govnih.gov Both FLT and the natural nucleoside thymidine serve as substrates for TK1. snmjournals.org The enzyme facilitates the transfer of a phosphate (B84403) group from ATP to the 5'-hydroxyl group of FLT. snmjournals.org This monophosphorylation is essential for trapping FLT within the cell, as the resulting charged monophosphate is unable to readily cross the cell membrane. nih.gov The accumulation of phosphorylated FLT nucleotides within cells is proportional to the activity of TK1. researchgate.net

| Substrate | Relative Phosphorylation Rate (% of Thymidine) |

|---|---|

| Thymidine | 100% |

| 3'-Fluorothymidine (FLT) | 39% |

Regulation of TK1 Activity and its Impact on FLTTP Formation

The activity of TK1 is tightly regulated and intrinsically linked to the cell cycle, which in turn directly impacts the rate of FLTTP formation. TK1 expression and activity are significantly elevated during the S phase of the cell cycle, when DNA synthesis occurs. researchgate.netwikipedia.org Consequently, the phosphorylation of FLT to FLTMP, the first step towards FLTTP, is most prominent in actively dividing cells. wikipedia.org After cell division is complete, TK1 is degraded. nih.gov

Furthermore, genotoxic stress and DNA damage can lead to an upregulation and nuclear localization of TK1. researchgate.net This response is part of the cellular mechanism to provide a sufficient supply of deoxynucleoside triphosphates (dNTPs) for DNA repair. researchgate.net The phosphorylation status of the TK1 protein itself also plays a regulatory role, with different phosphorylated forms of the enzyme exhibiting varying levels of activity throughout the cell cycle, which can modulate FLT uptake. For instance, a notable decrease in FLT uptake has been observed in cells arrested in the G2/M phase, which is attributed to changes in TK1 phosphorylation that reduce its enzymatic activity.

Distinction from Thymidine Kinase 2 (TK2)

While TK1 is the primary enzyme responsible for the cytosolic phosphorylation of FLT, it is important to distinguish its role from that of the mitochondrial enzyme, Thymidine Kinase 2 (TK2). TK1 is a cell cycle-dependent enzyme, with its activity peaking during the S phase, whereas TK2 activity is not dependent on the cell cycle. nih.govresearchgate.net This makes TK1 activity, and by extension FLT uptake, a specific marker of cellular proliferation. nih.gov Some thymidine analogs are poor substrates for TK1 and are preferentially phosphorylated by TK2. nih.gov This distinction highlights the relative specificity of FLT as a substrate for TK1, making it a more suitable tracer for imaging TK1-dependent proliferation. nih.gov

Interactions with Other Nucleotide Metabolizing Enzymes

Following its initial phosphorylation by TK1, FLTMP undergoes two subsequent phosphorylation steps to become the active triphosphate, FLTTP. These reactions are catalyzed by thymidylate kinase and nucleoside diphosphate kinase.

Nucleoside Diphosphate Kinase Role in 3'-Fluorothymidine Diphosphate Phosphorylation

The final step in the metabolic activation of FLT is the phosphorylation of FLTDP to FLTTP. This reaction is carried out by nucleoside diphosphate kinases (NDPKs). researchgate.net These enzymes catalyze the transfer of a phosphate group from a nucleoside triphosphate (like ATP) to a nucleoside diphosphate, and are not specific to thymidine nucleotides. researchgate.net

Influence on Thymidylate Synthase Pathway and Deoxythymidine Triphosphate Pools

The intracellular activity of this compound (FLTTP) is intricately linked with the thymidylate synthase (TS) pathway, primarily through a compensatory mechanism initiated by the inhibition of this crucial enzyme. Thymidylate synthase is responsible for the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. When TS is inhibited, for instance by chemotherapeutic agents like 5-fluorouracil (B62378) (5-FU), the cell experiences a depletion of its dTMP and subsequently its deoxythymidine triphosphate (dTTP) pools.

This reduction in the de novo supply of thymidine nucleotides triggers an upregulation of the salvage pathway as a compensatory response. The salvage pathway recycles thymidine and its analogs from the extracellular environment. A key enzyme in this pathway is thymidine kinase 1 (TK1), which phosphorylates thymidine and its analogs. nih.gov Studies have demonstrated that inhibition of TS leads to an increase in TK1 activity. researchgate.net

This increased TK1 activity enhances the phosphorylation of 3'-Fluorothymidine (FLT) to FLT-monophosphate (FLTMP). Subsequently, FLTMP is further phosphorylated by thymidylate kinase (TMPK) to FLT-diphosphate (FLTDP) and then by nucleoside diphosphate kinase (NDPK) to the active form, this compound (FLTTP). nih.gov Therefore, while FLTTP itself does not directly inhibit thymidylate synthase, its formation is significantly amplified as a consequence of TS pathway inhibition. This phenomenon, often referred to as "flare," where the uptake of radiolabeled FLT increases following TS inhibition, can be used to monitor the effectiveness of TS-targeting therapies. researchgate.net

| Enzyme | Function | Role in FLTTP Formation |

|---|---|---|

| Thymidylate Synthase (TS) | Catalyzes the conversion of dUMP to dTMP in the de novo synthesis pathway. | Inhibition of TS triggers the upregulation of the salvage pathway, leading to increased FLT phosphorylation. |

| Thymidine Kinase 1 (TK1) | Phosphorylates thymidine and its analogs (like FLT) to their monophosphate forms in the salvage pathway. | Its activity is increased upon TS inhibition, leading to higher levels of FLTMP. |

| Thymidylate Kinase (TMPK) | Phosphorylates dTMP and FLTMP to their diphosphate forms. | A crucial step in the conversion of FLTMP to FLTDP. |

| Nucleoside Diphosphate Kinase (NDPK) | Catalyzes the final phosphorylation step to form triphosphates. | Converts FLTDP to the active FLTTP. |

Structural Biology of Enzyme-FLTTP Analog Complexes

The molecular interactions between fluorinated thymidine analogs and the enzymes of the salvage pathway have been elucidated through structural biology techniques, providing insights into the mechanism of action of these compounds.

X-ray Crystallography Studies of Binding Pockets

X-ray crystallography has been instrumental in determining the three-dimensional structures of enzymes in complex with substrates and inhibitors. While the crystal structure of an enzyme bound to this compound (FLTTP) is not available, the structure of human thymidylate kinase (TMPK) in complex with 3'-fluoro-3'-deoxythymidine monophosphate (FLTMP) has been resolved. This structure reveals key features of the binding pocket that accommodate the fluorinated nucleotide.

The binding of FLTMP to human TMPK involves a network of interactions within the enzyme's active site. The thymine (B56734) base of FLTMP forms hydrogen bonds with the protein backbone, similar to the binding of the natural substrate, dTMP. The deoxyribose sugar moiety, with its 3'-fluoro substituent, is also accommodated within the binding pocket. The presence of the electronegative fluorine atom at the 3' position can influence the local electronic environment and the conformation of the sugar ring. The 5'-phosphate group of FLTMP is positioned to accept the gamma-phosphate from ATP, a process facilitated by a conserved P-loop motif within the kinase domain. The crystal structure provides a static snapshot of this interaction, highlighting the specific amino acid residues that are critical for substrate recognition and catalysis. slu.se

Computational Modeling of Molecular Interactions

Computational modeling complements experimental structural data by providing dynamic insights into ligand-enzyme interactions. While specific computational studies on FLTTP are limited, molecular modeling of related compounds, such as bioisosteres of FLTMP, has been performed to understand their binding to thymidylate kinase. rsc.org These studies often employ techniques like molecular docking and molecular dynamics simulations.

Computational models based on the crystal structure of TMPK with FLTMP can be used to extrapolate the binding mode of FLTTP. The additional beta and gamma phosphate groups of FLTTP would extend towards the ATP binding site, forming interactions with positively charged residues, such as arginine and lysine, and coordinating with magnesium ions that are essential for catalysis. The fluorine atom at the 3' position of the sugar ring is a key feature. Its high electronegativity can alter the charge distribution and steric properties of the molecule compared to the hydroxyl group in the natural substrate. Computational analyses can quantify the energetic contributions of these interactions and help explain the substrate specificity and catalytic efficiency of the enzyme for these fluorinated analogs. These models are valuable for the rational design of novel nucleoside analogs with improved pharmacological properties.

| Abbreviation | Full Compound Name |

|---|---|

| FLTTP | This compound |

| TS | Thymidylate Synthase |

| dTMP | deoxythymidine monophosphate |

| 5-FU | 5-fluorouracil |

| dTTP | deoxythymidine triphosphate |

| TK1 | Thymidine Kinase 1 |

| FLT | 3'-Fluorothymidine |

| FLTMP | 3'-Fluorothymidine-5'-monophosphate |

| TMPK | Thymidylate Kinase |

| FLTDP | 3'-Fluorothymidine-5'-diphosphate |

| NDPK | Nucleoside Diphosphate Kinase |

| dUMP | deoxyuridine monophosphate |

| ATP | Adenosine triphosphate |

Cellular Uptake, Intracellular Metabolism, and Distribution of 3 Fluorothymidine and Its Phosphates

Mechanisms of Cellular Entry

The entry of FLT into a cell is a critical prerequisite for its function. This process is not passive but is facilitated by specific transport proteins embedded in the cell membrane, with a smaller contribution from passive diffusion.

The primary mechanism for FLT's entry into cells is through specialized nucleoside transporters. nih.govmdpi.com Among these, the human Equilibrative Nucleoside Transporter 1 (hENT1) has been identified as a key facilitator of FLT uptake. nih.gov Studies have demonstrated a strong correlation between the levels of plasma membrane hENT1 and the rate of FLT uptake in various cancer cell lines. nih.gov

Research involving several human cancer cell lines, including MCF-7 (breast), A549 (lung), and Capan-2 (pancreas), showed that inhibiting hENT1 with nitrobenzylmercaptopurine ribonucleoside (NBMPR) reduced the uptake of radiolabeled FLT by at least 50%. nih.gov This highlights the significant role of hENT1 in transporting FLT across the cell membrane. While hENT1 is a major contributor, other human nucleoside transporters (hNTs) such as hENT2, hCNT1, and hCNT3 can also transport FLT, although with varying efficiencies. nih.gov In some cell types, such as TK6 lymphoblastoid cells, sodium-dependent concentrative transport mechanisms may dominate over equilibrative transporters like hENT1. nih.gov

| Transporter | Role in FLT Uptake | Key Findings |

| hENT1 | Major transporter | Inhibition reduces FLT uptake by ≥50% in several cancer cell lines. Strong correlation between hENT1 levels and FLT uptake. nih.gov |

| hENT2 | Transporter | Capable of transporting FLT efficiently. nih.gov |

| hCNT1 | Transporter | Displays the lowest K(i) value for inhibition of uridine (B1682114) uptake by FLT, indicating strong binding. Efficiently transports FLT. nih.gov |

| hCNT3 | Transporter | Capable of transporting FLT efficiently. nih.gov |

Intracellular Phosphorylation Cascade to Triphosphate Form

Once inside the cell, FLT undergoes a series of enzymatic phosphorylation steps, which are essential for its metabolic activation and intracellular retention. This cascade mirrors the salvage pathway for the natural nucleoside, thymidine (B127349). nih.gov

The initial and rate-limiting step in the intracellular metabolism of FLT is its conversion to 3'-Fluorothymidine Monophosphate (FLT-MP). aacrjournals.org This reaction is catalyzed by the enzyme thymidine kinase 1 (TK1), a key enzyme in the DNA salvage pathway whose expression and activity are tightly linked to the S-phase of the cell cycle. nih.govaacrjournals.org The phosphorylation by TK1 effectively traps the molecule within the cell, as the newly added phosphate (B84403) group gives FLT-MP a negative charge, preventing it from readily diffusing back across the cell membrane. aacrjournals.orgiaea.org The formation of FLT-MP is directly proportional to the number of proliferating cells, making it a reliable measure of cell growth. nih.gov

Following its formation, FLT-MP is further phosphorylated to create 3'-Fluorothymidine Diphosphate (B83284) (FLT-DP) and subsequently 3'-Fluorothymidine-5'-triphosphate (FLT-TP). nih.govresearchgate.net These sequential phosphorylations are carried out by other cellular kinases. Specifically, the conversion of FLT-MP to FLT-DP is catalyzed by thymidylate kinase (TMPK), and the final step to FLT-TP is mediated by nucleotide diphosphate kinase (NDPK). nih.gov While the initial phosphorylation by TK1 is the primary determinant of FLT accumulation, the subsequent steps are necessary to form the triphosphate analogue. nih.govnih.gov

Intracellular Trapping and Limited Incorporation into DNA

The progressive phosphorylation of FLT is the key to its intracellular trapping. nih.gov The addition of phosphate groups increases the molecule's hydrophilicity and negative charge, effectively preventing its efflux from the cell. nih.gov

Studies using high-performance liquid chromatography (HPLC) to analyze the intracellular metabolites in human lung adenocarcinoma A549 cells revealed the distribution of the different phosphorylated forms. nih.gov

| FLT Metabolite | Percentage of Intracellular Radioactivity |

| FLT-Monophosphate (FLT-MP) | 49% |

| FLT-Diphosphate (FLT-DP) | 6% |

| FLT-Triphosphate (FLT-TP) | 29% |

Data from HPLC analysis of A549 cells. nih.gov

A crucial aspect of FLT's mechanism is that its triphosphate form, FLT-TP, is not significantly incorporated into the DNA strand. mdpi.comnih.gov The substitution of the hydroxyl group with a fluorine atom at the 3' position of the deoxyribose sugar prevents the formation of the phosphodiester bond necessary for DNA chain elongation. nih.gov While some studies have suggested very low levels of incorporation in certain cancer cell lines (e.g., 0.8% to 1.3% in pancreatic cancer cells), it is generally accepted that this incorporation is minimal and does not represent a significant fate for the compound. aacrjournals.orgnih.gov This resistance to DNA incorporation ensures that the trapped FLT metabolites serve as a stable marker of TK1 activity and, by extension, cellular proliferation, without causing DNA chain termination or cytotoxicity at tracer concentrations. nih.govnih.gov

Interplay with De Novo and Salvage DNA Synthesis Pathways

Nucleotide synthesis in mammalian cells occurs through two primary routes: the de novo pathway and the salvage pathway. mdpi.com The de novo pathway synthesizes nucleotides from simpler precursors like amino acids and glucose, while the salvage pathway recycles pre-existing nucleosides and bases derived from DNA or RNA degradation. mdpi.com While rapidly proliferating cells have traditionally been thought to rely on de novo synthesis, evidence indicates that both pathways are crucial for maintaining nucleotide pools in tumors. nih.gov

3'-Fluorothymidine (FLT), as a thymidine analog, enters the salvage pathway for DNA synthesis. rsc.org Its metabolic fate is critically dependent on this route. The initial and rate-limiting step in the intracellular metabolism of FLT is its phosphorylation by thymidine kinase 1 (TK1), a key enzyme of the salvage pathway whose expression is tightly linked to the S-phase of the cell cycle. nih.gov The de novo pathway's key enzyme for thymidine synthesis is thymidylate synthase (TS), which methylates deoxyuridine monophosphate (dUMP) to form thymidine monophosphate (TMP). nih.gov

The interplay between these two pathways is significant because they converge at the level of the monophosphate nucleotide. nih.govresearchgate.net The balance between the activity of the de novo and salvage pathways is a crucial determinant of FLT uptake and subsequent phosphorylation. nih.gov This relationship is highlighted by the effects of chemotherapeutic agents that inhibit the de novo pathway. For instance, agents like 5-fluorouracil (B62378) (5FU) that target and inhibit thymidylate synthase cause a shutdown in the de novo synthesis of TMP. researchgate.net This inhibition often leads to a compensatory increase in the activity of the salvage pathway, including an upregulation of TK1 activity. researchgate.net Consequently, this "flare" phenomenon results in increased uptake and retention of FLT in tumor cells, which can be visualized and quantified. researchgate.net

Table 1: Key Enzymes in De Novo and Salvage Thymidine Synthesis Pathways

| Pathway | Key Enzyme | Function | Role in FLT Metabolism |

| Salvage Pathway | Thymidine Kinase 1 (TK1) | Phosphorylates thymidine to thymidine monophosphate (TMP). | Directly phosphorylates 3'-Fluorothymidine (FLT) to FLT-monophosphate, initiating its intracellular trapping. |

| De Novo Pathway | Thymidylate Synthase (TS) | Methylates deoxyuridine monophosphate (dUMP) to form thymidine monophosphate (TMP). | Does not directly metabolize FLT, but its inhibition can upregulate the salvage pathway, thereby increasing FLT uptake. |

**4.5. Cellular Responses to 3'-Fluorothymidine and its Phosphates

Cellular Responses to 3'-Fluorothymidine and its Phosphates

Impact on Endogenous Nucleotide Pools

The introduction of 3'-Fluorothymidine into a cellular system directly impacts the endogenous pool of deoxynucleosides, primarily through competition within the salvage pathway. FLT and endogenous thymidine are both substrates for thymidine kinase 1 (TK1). Therefore, the intracellular concentration of thymidine can competitively inhibit the phosphorylation of FLT. Research has shown that endogenous thymidine levels in different tumor types can be variable and may exhibit an inverse relationship with the uptake of FLT. dntb.gov.ua High intracellular thymidine pools can lead to lower FLT phosphorylation and accumulation, even in cells with high TK1 activity.

Once phosphorylated, FLT metabolites can further influence the nucleotide pools. The formation of 3'-Fluorothymidine-5'-monophosphate (FLT-MP) introduces a substrate that competes with endogenous thymidine monophosphate (TMP) for the enzyme thymidylate kinase, which is responsible for the subsequent phosphorylation to the diphosphate form. nih.gov While FLT itself is not a direct modulator of the de novo pathway, its presence and metabolism can perturb the delicate homeostatic balance of the entire deoxynucleoside triphosphate (dNTP) pool. The retrograde metabolism of this compound and its diphosphate form may also be linked to the broader regulation of nucleotide pool concentrations within the cell. nih.gov

Molecular Mechanisms of Cellular Proliferation Modulation in In Vitro Studies

The utility of 3'-Fluorothymidine as a marker for cellular proliferation stems from its molecular mechanism of "metabolic trapping." Following transport into the cell, FLT undergoes sequential phosphorylation, catalyzed by cytosolic enzymes of the salvage pathway.

First Phosphorylation: FLT is first converted to 3'-Fluorothymidine-5'-monophosphate (FLT-MP) by thymidine kinase 1 (TK1). nih.gov This step is crucial, as TK1 activity is highly correlated with the proliferative state of the cell.

Unlike thymidine triphosphate, FLT-TP is not incorporated into DNA. nih.govmdpi.com The phosphorylated metabolites (FLT-MP, FLT-DP, and FLT-TP) are negatively charged and cannot easily diffuse back across the cell membrane, leading to their intracellular accumulation. nih.gov This trapping is directly proportional to the activity of TK1 and, by extension, to the rate of cellular proliferation. mdpi.com

However, this trapping is not always absolute. Cell culture experiments have indicated that phosphorylated FLT nucleotides can be lost from the cell, either through dephosphorylation back to FLT followed by efflux, or potentially through nucleotide transporters. nih.gov Studies have identified both FLT and FLT-monophosphate in the efflux buffer of cultured cells, suggesting that retention is a dynamic process influenced by both TK1 activity and efflux mechanisms. nih.gov

In vitro studies have validated the strong correlation between FLT metabolism and cell proliferation. In one study using LNCaP prostate cancer cells, the formation of FLT-MP was shown to be linearly proportional to the number of cells over a range of 500 to 20,000 cells per well. nih.gov Furthermore, the levels of FLT-MP were found to be comparable to ATP generation in cells treated with cell cycle inhibitors, demonstrating the assay's suitability for monitoring antiproliferative effects. nih.gov

Table 2: In Vitro FLT-MP Formation in LNCaP Cells Data derived from findings demonstrating a linear relationship between cell number and FLT-MP formation. nih.gov

| Initial Cell Density (cells/well) | Relative FLT-MP Formation (1 hour post-incubation) |

| 500 | Proportional |

| 5,000 | Proportional |

| 10,000 | Proportional |

| 20,000 | Proportional |

常见问题

Basic Research Questions

Q. What are the key synthetic strategies for producing 3'-Fluorothymidine-5'-triphosphate, and how do modifications at the 3′-fluorine position influence its biochemical stability?

- Methodological Answer : Synthesis typically involves fluorination at the 3′-position of thymidine followed by triphosphate conjugation. The 3′-fluorine substitution reduces susceptibility to enzymatic degradation, enhancing stability in cellular environments. Radiolabeled analogs (e.g., 3′-[18F]fluorothymidine derivatives) are synthesized via nucleophilic substitution with [18F]fluoride, followed by purification using HPLC or solid-phase extraction to ensure radiochemical purity >95% . Stability assays in serum or nucleases (e.g., snake venom phosphodiesterase) are critical for validating resistance to hydrolysis.

Q. How does this compound function as a substrate or inhibitor in DNA replication compared to natural dNTPs?

- Methodological Answer : Incorporation into DNA can be assessed using polymerase elongation assays (e.g., Taq or Klenow fragment). The 3′-fluorine sterically hinders phosphodiester bond formation, leading to chain termination. Competitive inhibition kinetics (Ki) are determined via Michaelis-Menten plots, comparing incorporation rates of this compound vs. dTTP. For example, in HIV reverse transcriptase studies, analogs like AZT-triphosphate show Ki values <1 μM, while fluorinated derivatives may exhibit altered specificity .

Q. What in vitro assays are recommended to evaluate the interaction of this compound with nucleotide-processing enzymes like thymidylate kinase (TMPK)?

- Methodological Answer : TMPK activity assays involve incubating the enzyme with ATP and 3'-Fluorothymidine-5'-monophosphate (precursor to triphosphate), followed by HPLC or LC-MS to quantify phosphorylated products. CRISPR/Cas9-engineered TMPK-knockout cell lines (e.g., HCT116shTMPK) can validate specificity by comparing substrate uptake vs. wild-type cells . Enzyme kinetics (Km, Vmax) are calculated using nonlinear regression analysis.

Q. How is this compound detected and quantified in cellular or extracellular matrices?

- Methodological Answer : Radiolabeled analogs (e.g., 18F or 32P) enable tracking via autoradiography or PET imaging. For non-radioactive detection, mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards (e.g., 13C/15N-thymidine triphosphate) provides high sensitivity (LOQ <1 nM). Microdialysis in animal models, coupled with ATP/glutamate/lactate monitoring, can contextualize extracellular dynamics .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictory data on this compound uptake in PET imaging studies (e.g., low retention vs. target specificity)?

- Methodological Answer : Discrepancies may arise from variable expression of nucleoside transporters (e.g., ENT1/2) or intracellular phosphorylation efficiency. Dual-tracer PET studies (e.g., 3'-[18F]fluorothymidine vs. [18F]FDG) in xenograft models can differentiate tumor-specific uptake from background noise. Pharmacokinetic modeling (e.g., two-tissue compartmental analysis) quantifies transport rates (K1, k2) and phosphorylation (k3), while blocking studies with thymidine analogs (e.g., bromodeoxyuridine) validate specificity .

Q. What experimental approaches optimize the use of this compound in probing SAMHD1 enzyme dynamics, given its role in dNTP homeostasis?

- Methodological Answer : SAMHD1’s tetramerization and dNTPase activity can be studied using enzyme-coupled assays with malachite green to detect inorganic phosphate release. Pre-incubation with GTP (allosteric activator) and varying dNTP/analog concentrations (0–100 μM) establishes inhibition curves (IC50). CRISPR-edited SAMHD1−/− cell lines help assess analog cytotoxicity and dNTP pool perturbation via LC-MS .

Q. How does this compound compare mechanistically to other nucleoside triphosphate analogs (e.g., AZT-triphosphate) in inhibiting viral polymerases?

- Methodological Answer : Comparative studies require steady-state kinetics with purified viral polymerases (e.g., HIV reverse transcriptase). Pre-steady-state stopped-flow assays measure incorporation rates (kpol) and dissociation constants (Kd). Molecular docking simulations (e.g., AutoDock Vina) predict binding poses, while resistance mutations (e.g., M184V in HIV RT) highlight structural determinants of efficacy .

Q. What strategies address the instability of this compound in aqueous solutions during long-term biochemical assays?

- Methodological Answer : Stabilization involves buffering at pH 7.4 with 50 mM Tris-HCl, adding 2–5 mM MgCl2 to chelate free phosphate, and storing at −80°C in aliquots. Lyophilization with cryoprotectants (e.g., trehalose) extends shelf life. Real-time stability monitoring via 31P-NMR tracks degradation products (e.g., monophosphate) over time .

Q. How can researchers reconcile conflicting data on this compound’s role in inducing DNA damage vs. its antimetabolite effects?

- Methodological Answer : Comet assays or γH2AX foci staining quantify DNA strand breaks. Flow cytometry with propidium iodide/Annexin V distinguishes apoptosis from necrosis. Transcriptomic profiling (RNA-seq) of DNA repair pathways (e.g., ATM/ATR) in treated vs. untreated cells clarifies mechanisms. Dose-response studies (0.1–10 μM) identify thresholds for genotoxicity vs. therapeutic activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。